molecular formula C12H15NO2 B12962488 (3R,4R)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid

(3R,4R)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12962488
M. Wt: 205.25 g/mol
InChI Key: UDNDGSKOCKZZPN-QWRGUYRKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the m-tolyl group and the carboxylic acid functionality. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between maleic anhydride and aromatic amines can lead to the formation of pyrrolidine derivatives .

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves the use of high-pressure and high-temperature conditions in the presence of catalysts. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst can yield pyrrolidine .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(3R,4R)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and protein binding.

    Medicine: It serves as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(3R,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11-/m0/s1

InChI Key

UDNDGSKOCKZZPN-QWRGUYRKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]2CNC[C@@H]2C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C2CNCC2C(=O)O

Origin of Product

United States

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